4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-methyl-3-methylsulfanyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-7-3(8)5-6-4(7)9-2/h1-2H3,(H,5,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBCLGYPEJJNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NN=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343365 | |
| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53065-38-6 | |
| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Cyclization
The triazole nucleus is frequently constructed via cyclocondensation of thiosemicarbazide derivatives. As demonstrated in the synthesis of analogous triazole-thiadiazole hybrids, diethyl 2,2'-(alkylene)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl)diacetates undergo nucleophilic substitution with hydrazine hydrate to form diacetohydrazides. Subsequent reaction with aryl isothiocyanates (e.g., 4-fluorophenylisothiocyanate) yields thiosemicarbazide intermediates, which cyclize under acidic conditions to form triazole derivatives.
Critical parameters :
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Acid concentration : 98% H₂SO₄ induces cyclization within 30 minutes at 25°C.
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Temperature control : Exothermic reactions require ice-bath initiation to prevent byproduct formation.
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Yield optimization : 88% yield achieved through pH-controlled precipitation (pH 8 with NH₃).
Sulfur Incorporation Strategies
Direct Methylthiolation of Triazole Precursors
Introduction of the methylthio (-SMe) group at position 3 is achieved through nucleophilic substitution or thiol methylation. Bench-scale protocols involve:
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Thiol intermediate generation : Basic hydrolysis of 3-mercapto-triazoles using NaOH/EtOH (1:4 v/v) at 60°C.
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Methylation : Treatment with methyl iodide (1.2 eq) in THF under N₂ atmosphere, yielding 78–82% conversion.
Characterization data :
Oxidation Methods for Ketone Formation
Catalytic Air Oxidation
The patent CN112225705A details a green oxidation process applicable to triazolone synthesis:
Procedure :
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Substrate : 5-Methyl-2-phenyl-1,2,4-triazole-3-one (0.1 mol)
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Catalyst : Vanadium pentoxide (0.5–1.5 wt%)
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Solvent : tert-Butyl alcohol (1:2–4 substrate:solvent ratio)
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Conditions : 40–50°C, air flow 20–30 mL/min, 4–10 hours
Performance metrics :
Integrated Synthetic Routes
Three-Step Manufacturing Process
Combining cyclization, thiolation, and oxidation steps enables scalable production:
Step 1 : Cyclocondensation
Step 2 : Methylthiolation
Step 3 : Ketone Oxidation
Process economics :
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Atom economy : 68% (theoretical)
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E-factor : 3.2 kg waste/kg product
Industrial-Scale Considerations
Continuous Flow Reactor Design
Recent advancements adapt batch protocols for continuous manufacturing:
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Reactor type : Tubular plug-flow reactor (PFR)
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Residence time : 22 minutes (vs. 6 h batch)
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Productivity gain : 4.8× increase in throughput
Operational challenges :
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Catalyst immobilization for V₂O₅ recovery
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Exotherm management through jacketed cooling
Analytical Characterization
Spectroscopic Validation
Comprehensive characterization ensures structural fidelity:
¹³C NMR (DMSO-d₆) :
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C=O: 165.2 ppm
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C-S: 112.4 ppm
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N-CH₃: 34.8 ppm
Mass spectrometry :
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m/z 186.05 [M+H]⁺ (calc. 186.04)
PXRD :
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Crystalline form II predominates (>90%) above 150°C
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₄H₇N₃OS
- Molecular Weight : 145.18 g/mol
- Structure : The compound features a triazole ring with a methylthio group, which contributes to its unique chemical reactivity and potential applications.
Agricultural Chemistry
Fungicidal Activity :
Research indicates that 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one exhibits significant antifungal properties. It has been studied as a potential fungicide for crops, effectively inhibiting the growth of various plant pathogens.
- Case Study : In a study by Farooq et al. (2023), the compound was tested against several fungal strains affecting agricultural crops. The results showed promising antifungal activity, suggesting its potential use in crop protection formulations.
Pharmaceutical Applications
Antimicrobial Properties :
The compound has been evaluated for its antimicrobial effects against bacteria and fungi. Its unique structure allows it to interact with microbial enzymes, potentially leading to the development of new antimicrobial agents.
- Case Study : A study conducted by Taheriha et al. (2015) investigated the synthesis of mercury complexes with this triazole derivative. The resulting compounds demonstrated enhanced antimicrobial activity compared to their precursors.
Material Science
Corrosion Inhibition :
this compound has been studied for its ability to inhibit corrosion in metals when exposed to acidic environments.
- Case Study : Mehmet and Berisha (2017) examined the efficacy of this compound as a corrosion inhibitor for mild steel in sulfuric acid solutions. Their findings indicated that it significantly reduced corrosion rates, making it suitable for protecting metal surfaces in aggressive environments.
Data Table: Summary of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Agricultural Chemistry | Fungicide against plant pathogens | Farooq et al., 2023 |
| Pharmaceutical | Antimicrobial agent | Taheriha et al., 2015 |
| Material Science | Corrosion inhibitor | Mehmet & Berisha, 2017 |
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Effects
- In contrast, polar substituents like methoxy (-OMe) or hydroxyl groups reduce lipophilicity but may improve water solubility .
- Crystallographic Behavior : Derivatives with aryl substituents (e.g., 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one) exhibit distinct dihedral angles (57.96–64.37°) between the triazole ring and aryl groups, influencing solid-state packing and stability . The methylthio group’s smaller size may lead to less steric hindrance and more flexible conformations.
Biological Activity
4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound features a methylthio group that enhances its pharmacological properties. Research has indicated that derivatives of 1,2,4-triazoles exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant effects.
- Molecular Formula : C₄H₇N₃S
- Molecular Weight : 115.18 g/mol
- CAS Number : 7411-18-9
The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of the methylthio group in this compound enhances its lipophilicity and can influence its binding affinity to target proteins.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of triazole derivatives against a range of pathogens. For instance:
- Antibacterial Studies : In vitro tests have shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives have been tested against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. The mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes:
- Fungal Pathogens : Research indicates that triazole derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus spp. .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through assays like DPPH and ABTS:
- DPPH Assay : Compounds showed significant scavenging activity with IC₅₀ values comparable to standard antioxidants like ascorbic acid .
Study on Antimicrobial Efficacy
A recent study synthesized a series of alkyl thio-1,2,4-triazoles and evaluated their antimicrobial properties. Among these compounds, those structurally similar to this compound demonstrated potent activity against multiple bacterial strains. For example:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Methyl Triazole | E. coli | 16 |
| 4-Methyl Triazole | S. aureus | 32 |
| 4-Methyl Triazole | C. albicans | 8 |
Study on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of triazole derivatives using the ABTS assay:
| Compound | ABTS IC₅₀ (µM) |
|---|---|
| 4-Methyl Triazole | 0.397 |
| Ascorbic Acid | 0.870 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis typically involves cyclization of thiourea derivatives or nucleophilic substitution reactions. For example, intermediates may be prepared via N-alkylation of piperidine derivatives followed by introduction of methylthio groups. Critical parameters include solvent choice (e.g., ethanol, DMF), temperature (60–100°C), and stoichiometric control of reagents. Purification via recrystallization or column chromatography ensures ≥95% purity .
- Optimization : Microwave-assisted synthesis (e.g., 50–100 W, 10–30 min) can enhance reaction efficiency compared to conventional heating, as demonstrated for analogous triazoles .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Structural Analysis :
- NMR : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., methylthio group at C3).
- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) resolve crystal packing and hydrogen-bonding networks. For example, disorder in thiophene rings of related compounds was resolved using SHELX algorithms .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ~231.32 g/mol for similar derivatives) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Stability Profile : The methylthio group may confer sensitivity to hydrolysis or oxidation. Stability studies should include:
- Thermal Analysis : TGA/DSC to assess decomposition temperatures.
- Solvent Compatibility : Test stability in polar aprotic solvents (e.g., DMSO) vs. aqueous buffers.
- Oxidative Stress : Monitor degradation via HPLC under H₂O₂ exposure .
Q. What preliminary biological screening assays are recommended for this compound?
- Initial Screening :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging triazoles’ metal-binding capacity .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound, particularly its interaction with enzymatic targets?
- Mechanistic Studies :
- Molecular Docking : Use AutoDock Vina to predict binding to ATP pockets (e.g., kinases) or metalloenzyme active sites. The methylthio group may coordinate transition metals, altering enzyme function .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for target proteins.
- Mutagenesis : Validate key residues in enzyme-compound interactions via site-directed mutagenesis .
Q. How can computational modeling resolve contradictions in reported bioactivity data across studies?
- Data Reconciliation :
- QSAR Models : Correlate substituent effects (e.g., methylthio vs. trifluoromethyl) with activity trends.
- Free-Energy Perturbation (FEP) : Simulate binding energy differences caused by minor structural variations. For example, discrepancies in antifungal activity may arise from membrane permeability differences predicted via MD simulations .
Q. What strategies are effective for structural modification to enhance solubility or metabolic stability?
- Derivatization Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated thiols) to improve bioavailability.
- PEGylation : Attach polyethylene glycol chains to reduce logP values.
- Heterocycle Replacement : Substitute the triazole core with tetrazole or oxadiazole to alter pharmacokinetics .
Q. How can crystallographic data resolve ambiguities in regiochemistry or tautomeric forms?
- Advanced Crystallography :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model disorder, as applied to thiophene-containing triazoles .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H⋯S bonds) influencing tautomer preference .
Notes on Data Interpretation
- Contradictory Stability Reports : Variations may stem from analytical methods (e.g., HPLC vs. TLC purity thresholds) or storage conditions (argon vs. ambient atmosphere) .
- Bioactivity Discrepancies : Differences in cell lines (e.g., bacterial vs. fungal models) or assay protocols (static vs. flow conditions) require rigorous standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
